molecular formula C12H18CuO6 B084332 Copper;ethyl 3-oxobutanoate CAS No. 14284-06-1

Copper;ethyl 3-oxobutanoate

Cat. No. B084332
CAS RN: 14284-06-1
M. Wt: 323.83 g/mol
InChI Key: AUBDNJOVKJMDLN-UHFFFAOYSA-N
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Description

Synthesis Analysis

Copper;ethyl 3-oxobutanoate and related compounds have been synthesized through different methods, demonstrating their versatility and application in chemical vapor deposition (CVD) processes and the formation of various heterocycles. For instance, bis(alkyl 3-oxobutanoato)copper(II) compounds have been synthesized and utilized to deposit copper films at temperatures as low as 160°C, showing conformal coverage on patterned substrates (Hwang, Choi, & Shim, 1996). Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate serves as a versatile intermediate for synthesizing a wide range of trifluoromethyl heterocycles, showcasing the compound's potential in diverse chemical reactions (Honey, Pasceri, Lewis, & Moody, 2012).

Molecular Structure Analysis

The molecular structure of copper;ethyl 3-oxobutanoate and its derivatives has been elucidated through various techniques, including X-ray diffraction. These analyses reveal the coordination environment around the copper ions and the geometry of the complexes, providing insight into their chemical behavior and reactivity. For example, the crystal and molecular structure of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate demonstrates the Z conformation about the C=C bond, highlighting the structural aspects critical for understanding its chemical properties (Kumar et al., 2016).

Chemical Reactions and Properties

Copper;ethyl 3-oxobutanoate participates in various chemical reactions, forming complexes with significant biological activity and binding to DNA. These reactions underline the compound's importance in medicinal chemistry and materials science. Copper(II) complexes with substituted thiosemicarbazones of alpha-ketoglutaric acid, for instance, have shown DNA binding capabilities and biological activity, suggesting their potential in therapeutic applications (Baldini et al., 2004).

Scientific Research Applications

Nanomaterial Utilization and Ecotoxicology

Copper, in various forms including copper oxide nanoparticles, has been recognized as an essential trace element for organisms, with extensive applications in nanomaterials. The ubiquitous use of copper-based chemicals like copper sulphate and copper oxide nanoparticles, particularly in agriculture and aquaculture, has raised concerns about their potential ecological risks and toxic effects on aquatic organisms (Fırat et al., 2022). Additionally, copper's role in environmental ecotoxicology is highlighted by its effects on marine invertebrates, where exposure to copper oxide nanoparticles leads to behavioral and biochemical responses, necessitating a deeper understanding of its ecological impact (Buffet et al., 2011).

Antimicrobial and Hemocompatibility Advancements

In the medical field, the catalytic properties of copper nanoparticles have been harnessed to enhance antimicrobial effects and hemocompatibility, particularly in devices used for extracorporeal circulation. This innovative application aims to address medical concerns like thrombosis and infection, indicating the potential of copper in advancing medical device safety and effectiveness (Douglass et al., 2019).

Nutritional and Antioxidant Capabilities

Copper's role in animal nutrition and health is also significant, with studies demonstrating its impact on serum antioxidant capacity in animals like piglets. The supplementation of nano-sized copper particles in diets has shown promising results in enhancing the antioxidant capacity and potentially improving immunity levels, showcasing copper's beneficial effects on animal health (Chang et al., 2018).

Nanozyme and Antibacterial Applications

Further, copper/carbon hybrid nanozymes exhibit copper state-dependent enzyme-like activities, playing a pivotal role in antibacterial therapies. These nanozymes demonstrate the ability to mimic natural enzymes and offer new pathways for selective antibacterial treatments, underlining the versatility of copper in medical applications (Xi et al., 2019).

Future Directions

While specific future directions for Copper;ethyl 3-oxobutanoate were not found in the search results, the use of copper-catalyzed reactions in the synthesis of diverse molecules is a promising area of research . Such reactions could potentially provide the basis for efficient three-dimensional diversification of organic molecules and find widespread utility in organic synthesis, particularly for medicinal chemistry applications .

properties

IUPAC Name

copper;ethyl 3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H10O3.Cu/c2*1-3-9-6(8)4-5(2)7;/h2*3-4H2,1-2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUBDNJOVKJMDLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C.CCOC(=O)CC(=O)C.[Cu]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20CuO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Copper;ethyl 3-oxobutanoate

CAS RN

14284-06-1
Record name Copper, diethyl ester
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244773
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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